AICAR phosphate

AMPK Metabolism Cell Culture

Researchers requiring physiological AMPK activation via the nucleotide-sensing arm face limited options; most direct activators bypass the canonical LKB1/CaMKKβ cascade and exhibit off-target effects on MARK/SIK kinases. AICAR phosphate addresses this gap as the validated prodrug for ZMP-mediated AMPK stimulation. • Selective AMPK activation without MARK/SIK off-target activity; reliably links metabolic readouts (glucose uptake, fatty acid oxidation) to AMPK • Proven in vivo efficacy in liver & skeletal muscle; benchmark glucose-lowering effects comparable to newer-generation prodrugs • Enhanced water solubility of the phosphate salt simplifies dosing; ≥98% purity, lyophilized solid, stable 36 months at -20°C

Molecular Formula C9H17N4O9P
Molecular Weight 356.23 g/mol
Cat. No. B15073285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAICAR phosphate
Molecular FormulaC9H17N4O9P
Molecular Weight356.23 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O
InChIInChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)
InChIKeyBPVGMEHURDEDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AICAR Phosphate (ZMP) for Research and Procurement: Scientific Profile and Core Attributes


AICAR phosphate (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate), also known as ZMP, is a cell-permeable adenosine analog and prodrug that is phosphorylated intracellularly to its active monophosphate form, ZMP. ZMP is a potent and well-characterized activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis [1]. It is widely used as a pharmacological tool to investigate the role of AMPK in various cellular processes, including metabolism, inflammation, and cell growth. The compound is available as a lyophilized solid with a molecular weight of 338.21 g/mol, a purity of ≥95%, and a recommended storage condition of -20°C for 36 months [2].

The Procurement Imperative: Why AICAR Phosphate is Not Interchangeable with Other AMPK Activators


AICAR phosphate (ZMP) exhibits a unique pharmacological profile that distinguishes it from other AMPK activators. Unlike direct activators such as A-769662, which bind to a specific allosteric site on the AMPK β-subunit, AICAR is a prodrug that requires intracellular phosphorylation to ZMP, a functional AMP mimetic that activates AMPK through the canonical energy-sensing pathway involving LKB1 and CaMKKβ [1]. This fundamental mechanistic difference results in a distinct downstream signaling signature and a lack of direct competition for the same allosteric binding sites, making AICAR phosphate essential for experiments designed to probe the physiological, nucleotide-mediated activation of AMPK. Furthermore, AICAR phosphate demonstrates a unique spectrum of AMPK-dependent and -independent effects compared to other agents like metformin or A-769662, making it irreplaceable for specific research applications [2].

Quantitative Differentiation of AICAR Phosphate from Key AMPK Modulators


Superior Aqueous Solubility of AICAR Phosphate vs. AICA Riboside

The 5′-phosphorylated form, AICAR phosphate, demonstrates significantly enhanced aqueous solubility compared to its non-phosphorylated prodrug analog, AICA riboside . This improved solubility directly impacts experimental handling and reproducibility by simplifying the preparation of concentrated stock solutions.

AMPK Metabolism Cell Culture

Distinct Mechanism of Action: AICAR Phosphate is an Indirect AMPK Activator, Unlike Direct Allosteric Modulators

AICAR phosphate is a prodrug that requires intracellular conversion to ZMP to activate AMPK. In contrast, direct activators like A-769662 bind allosterically to the AMPK β-subunit, activating the kinase without affecting cellular energy charge [1]. This leads to differential effects on downstream signaling; for instance, A-769662 inhibited insulin-stimulated Akt phosphorylation in human endothelial cells, whereas AICAR and another AMPK activator (compound 991) had no such inhibitory effect [1].

AMPK Signaling Mechanism of Action

Comparative AMPK Activation Kinetics: AICAR Phosphate vs. Metformin and HL156A in Renal Cells

In a direct comparison of AMPK activator efficacy in NRK-52E rat renal proximal tubular cells, AICAR, metformin, and HL156A were tested at identical concentrations (10, 30, and 50 μM). The results demonstrate that HL156A is a more potent activator than AICAR at higher concentrations, but AICAR maintains a significant and reproducible activation signal [1].

AMPK Renal Fibrosis Kinase Assay

In Vivo Glucose-Lowering Efficacy: AICAR Phosphate Demonstrates Comparable Potency to a Next-Generation Prodrug

In a refeeding mouse model, a single intraperitoneal injection of AICAR phosphate (400 mg/kg) significantly reduced postprandial blood glucose levels. This effect was comparable to that of Prodrug 39 (P39), a next-generation ZMP prodrug designed to overcome the pharmacokinetic limitations of AICAR [1].

Diabetes In Vivo Glucose Metabolism

Kinase Selectivity Profile: AICAR Phosphate Does Not Activate AMPK-Related Kinases

A key differentiator for AICAR phosphate is its selectivity for the AMPK complex over closely related kinases. In an in vitro kinase assay panel, AICAR treatment (2 mM) did not activate a series of AMPK-related kinases (NUAK2, QIK, QSK, SIK, MARK1, MARK2/3, MARK4), while strongly activating AMPKα1 [1]. This contrasts with other metabolic stressors like phenformin, which can have broader kinase activation profiles.

Kinase Selectivity AMPK Off-Target Effects

Strategic Applications of AICAR Phosphate Based on Quantitative Performance


Elucidating Canonical AMPK Signaling Pathways in Cell Culture

AICAR phosphate is the reagent of choice for activating the physiological, nucleotide-sensing arm of the AMPK pathway [1]. Its demonstrated selectivity profile, which excludes activation of related kinases like MARKs and SIKs [2], ensures that observed cellular responses—such as changes in glucose uptake or fatty acid oxidation—can be reliably linked to AMPK, unlike some direct activators that exhibit off-target effects [3]. The enhanced water solubility of the phosphate salt further simplifies experimental workflows .

Validating In Vivo AMPK-Mediated Metabolic Effects

For acute in vivo metabolic studies, AICAR phosphate provides a robust and well-characterized pharmacological tool to modulate AMPK activity in tissues like liver and skeletal muscle [4]. Its proven efficacy in reducing blood glucose in mice is comparable to newer-generation prodrugs, validating its continued utility as a benchmark for AMPK-dependent glucose-lowering effects [4].

Investigating AMPK-Dependent and -Independent Mechanisms

The well-documented dichotomy between the AMPK-dependent and AMPK-independent effects of AICAR phosphate [1] makes it an essential tool for dissecting complex cellular responses. By utilizing AMPK-deficient models or specific inhibitors, researchers can use AICAR phosphate to uncover novel AMPK-independent functions of its metabolite, ZMP, or its effects on other cellular targets [1].

Standardization of AMPK Activation in High-Throughput Screening

AICAR phosphate is an ideal compound for establishing positive control conditions in high-throughput screens for novel AMPK modulators. Its reproducible, moderate efficacy in cell-based assays [5] provides a reliable benchmark for normalization and hit validation, allowing for the accurate identification of more potent or selective compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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